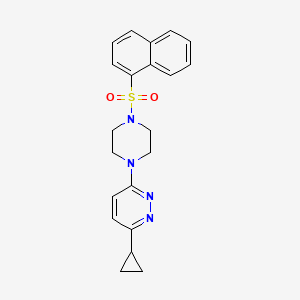
Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a five-membered nitrogen heterocycle . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom . It’s a non-planar ring, which allows for increased three-dimensional coverage . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, leading to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
Pyrrolidine compounds can undergo various chemical reactions. For instance, they can react with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid to synthesize 2-(pyrrolidin-1-yl)pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be influenced by various factors, including the presence of substituents and the stereochemistry of the molecule .科学的研究の応用
Synthesis and Characterization
Organotin(IV) complexes derived from semicarbazone and thiosemicarbazones of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized and characterized. These compounds exhibit potential as drugs due to their improved antibacterial activities demonstrated against various bacterial and fungal strains, suggesting their application in medicinal chemistry and pharmaceutical research (Singh, Singh, & Bhanuka, 2016).
Molecular Structure Studies
The molecular structure of 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, a derivative, was studied using X-ray crystallography, revealing its complex geometry and potential for detailed structural analysis in chemical research (Butcher, Bakare, & John, 2006).
Catalysis and Synthesis
A newly isolated Kluyveromyces sp. was used for the stereoselective reduction of (4-chlorophenyl)-(pyridin-2-yl)methanone to an important chiral intermediate of the anti-allergic drug Betahistine. This showcases the compound's role in biocatalysis and organic synthesis, highlighting the use of biotransformation for producing chiral intermediates with high enantiomeric excess and yield (Ni, Zhou, & Sun, 2012).
Photochemical Synthesis
An intramolecular photochemical [2 + 2]-cycloaddition in flow was employed for the practical synthesis of 2,4-methanopyrrolidines from an acrylic acid derivative. These analogues were demonstrated to have better water solubility and reduced lipophilicity compared to pyrrolidines, indicating their significance in drug design and development (Levterov et al., 2018).
Coordination Chemistry
Compounds like phenanthrolin-2-yl ketones, including pyrrolidin-1-yl derivatives, have been explored for their coordination chemistry. Such studies are foundational in understanding the electrochemical properties and potential applications of these compounds in catalysis and material science (Bark & Thummel, 2005).
作用機序
Target of Action
The primary target of Pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
This compound interacts with its target, the PRS, leading to inhibition of the enzyme . This interaction results in changes in the normal functioning of the PRS, affecting the synthesis of proteins in the organism .
Biochemical Pathways
The inhibition of PRS by this compound affects the protein synthesis pathway . This disruption in the pathway leads to downstream effects that include a decrease in the production of essential proteins for the survival of the organism .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of protein synthesis . This leads to a decrease in the production of essential proteins, affecting the survival of the organism .
将来の方向性
特性
IUPAC Name |
pyrrolidin-1-yl-(4-pyrrolidin-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(17-9-3-4-10-17)13-11-12(5-6-15-13)16-7-1-2-8-16/h5-6,11H,1-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUDJPQFHOUJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-Bis(dimethylamino)pyrimidin-5-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2726412.png)
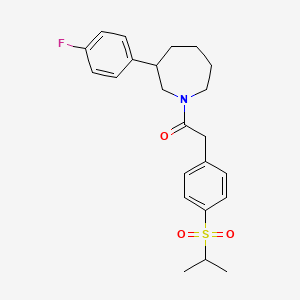
![4-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2726416.png)
![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)
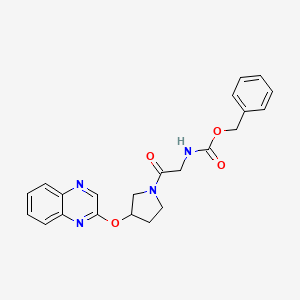
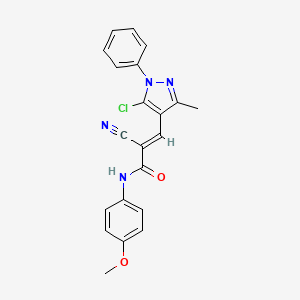
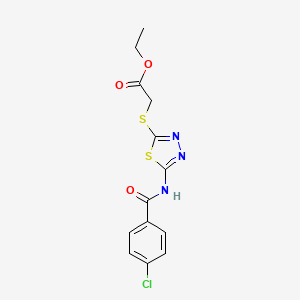
![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone](/img/structure/B2726422.png)
![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2726423.png)
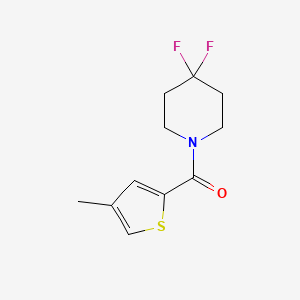
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2726431.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2726432.png)
